n,4-Dimethyl-2-nitroaniline
Overview
Description
N,4-Dimethyl-2-nitroaniline is a chemical compound with the linear formula C8H10N2O2 . It has a molecular weight of 166.181 . This compound is provided to researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of n,4-Dimethyl-2-nitroaniline is characterized by its linear formula C8H10N2O2 . An analysis of the geometry of N, N -dimethyl-4-nitroaniline presents structural evidence against the classical concept of through-resonance (through-conjugation), according to which the most important contribution is the quinoid structure with full charge transfer from the amine to the nitro group .Physical And Chemical Properties Analysis
N,4-Dimethyl-2-nitroaniline appears as a solid at 20°C . It has a molecular weight of 166.18 . The compound is light yellow to brown in color and comes in the form of a powder or crystal . It has a melting point of 162.0 to 165.0 °C .Scientific Research Applications
Piezoelectric and Optical Properties
N,N-Dimethyl-4-nitroaniline is noted for its piezoelectric properties, particularly when combined with poly-L-lactic acid polymer microfibers. This combination demonstrates high piezoelectric output response and enhanced mechanical properties like increased Young modulus and tensile strength. These fibers also exhibit blue fluorescence, making them useful for energy harvesting and emission applications (Baptista et al., 2022).
Molecular and Crystal Structure for Non-Linear Optical Materials
The molecular and crystal structure of N,N-dimethyl-4-nitroaniline derivatives are studied for their relevance in non-linear optical materials. X-ray diffraction and high-level ab initio calculations reveal configurations and interactions significant for understanding their optical properties (Borbulevych et al., 2002).
Solid-State Electronic Structures
N,N-Dimethyl-4-nitroaniline is also significant in the study of electronic structures and molecular conformations. Studies using photoelectron spectroscopy provide insights into the conformations of these molecules, essential for understanding their chemical behavior and potential applications in various fields (Akaba et al., 1980).
UV/Vis Spectroscopic Properties
The compound's UV/Vis spectroscopic properties in various solvents and environments have been extensively studied. Such investigations are crucial for understanding its behavior in different chemical environments, which is vital for its application in chemistry and materials science (El-Sayed et al., 2003).
Holographic Recording Material
N,N-Dimethyl-4-nitroaniline doped in photopolymers has shown potential in holographic recording, particularly in enabling sensitivity to red-light in materials initially insensitive to it. This application is significant in the field of optical data storage and holography (Chen et al., 2013).
Safety And Hazards
N,4-Dimethyl-2-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N,4-dimethyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-7(9-2)8(5-6)10(11)12/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRIBMJCGDIAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292996 | |
Record name | n,4-dimethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,4-Dimethyl-2-nitroaniline | |
CAS RN |
4600-08-2 | |
Record name | 4600-08-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,4-dimethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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